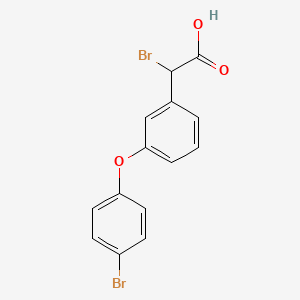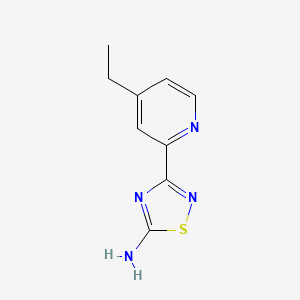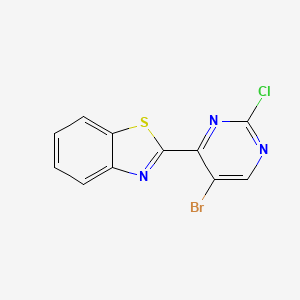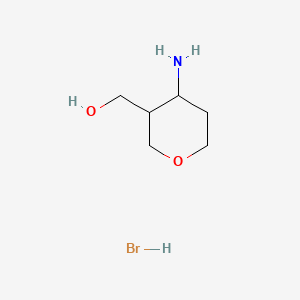
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11BrO3. This compound is characterized by the presence of bromine atoms attached to both the phenyl and phenoxy groups, making it a brominated derivative of phenylacetic acid. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromophenol with 3-bromophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available brominated benzene derivatives. The process includes:
Bromination: Introduction of bromine atoms to the phenyl and phenoxy groups.
Acetylation: Formation of the acetic acid moiety.
Purification: Crystallization and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of phenylacetic acid derivatives with different functional groups.
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of brominated alcohols or alkanes.
Applications De Recherche Scientifique
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique brominated structure.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. It may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
- 2-Bromo-2-phenylacetic acid
- 4-Bromophenylacetic acid
- 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
Comparison: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C14H10Br2O3 |
|---|---|
Poids moléculaire |
386.03 g/mol |
Nom IUPAC |
2-bromo-2-[3-(4-bromophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Br2O3/c15-10-4-6-11(7-5-10)19-12-3-1-2-9(8-12)13(16)14(17)18/h1-8,13H,(H,17,18) |
Clé InChI |
VIGZCFMIRKNUMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)




![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)

![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
